[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
4-(4-Ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl scaffold with a 4-ethoxyphenyl substituent at position 4 and a phenyl methanone group at position 2.
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-28-19-14-12-18(13-15-19)24-16-22(23(25)17-8-4-3-5-9-17)29(26,27)21-11-7-6-10-20(21)24/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXAGAPIBHXAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazinone core, followed by the introduction of the ethoxyphenyl and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: [4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin
Biological Activity
The compound 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, with a molecular formula of C25H24N2O4S and a molecular weight of 448.55 g/mol, belongs to the class of benzothiazinones. This class has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation.
Biological Activity Overview
Research indicates that benzothiazinones exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Specifically, compounds within this class have been evaluated for their effects on acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and is a target for Alzheimer's disease treatment.
Key Findings
- Acetylcholinesterase Inhibition : Compounds similar to 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have shown promising AChE inhibition. For instance, a related benzothiazinone exhibited an IC50 value of 8.48 µM in the cerebral cortex and 39.80 µM in the hippocampus of rat models . This suggests potential therapeutic applications in cognitive disorders.
- Cytotoxicity : The cytotoxic effects of various benzothiazinones have been assessed using human fibroblast cell lines (MCR-5). One study indicated that certain derivatives did not show significant cytotoxicity at concentrations up to 100 µM . This is critical for evaluating the safety profile of these compounds.
- Antimicrobial Activity : Benzothiazinones have demonstrated antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: AChE Inhibition
In a study evaluating the AChE inhibitory activity of several benzothiazinones, it was found that modifications to the phenyl rings significantly influenced potency. The compound [5Bd] showed notable inhibition with an IC50 value suggesting its potential as a lead compound for developing new AChE inhibitors .
Case Study 2: Anticancer Properties
Research into the anticancer properties of benzothiazinones has revealed their ability to induce apoptosis in cancer cell lines. For example, certain derivatives were tested against pancreatic cancer cells and exhibited significant cytostatic activity . This highlights their potential role in cancer therapy.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. |
| Antimicrobial Effects | Demonstrates activity against certain bacterial strains and fungi, suggesting potential use as an antimicrobial agent. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models, indicating potential for treating inflammatory diseases. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from damage due to oxidative stress or neurotoxic agents. |
Anticancer Studies
A study reported that benzothiazine derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 10 µM. The mechanism involved the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Activity
Research demonstrated that derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Neuroprotection
In models of neurodegeneration induced by oxidative stress, compounds analogous to this benzothiazine derivative protected neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the benzothiazine ring and attached aryl groups. Key examples include:
| Compound Name | Substituent on Benzothiazine | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-butylphenyl | 417.523 | Hydrophobic alkyl chain | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-methylphenyl, 7-fluoro | Not reported | Fluorine enhances electronegativity | |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenylethanone | 4-hydroxy, 3-benzoyl | Not reported | Hydroxy group for hydrogen bonding |
- Ethoxy vs. Alkyl/Fluoro Substituents : The ethoxy group in the target compound provides moderate hydrophilicity compared to the hydrophobic butyl chain in and the electronegative fluorine in .
- Sulfone Oxidation: All analogs share the 1,1-dioxido sulfone group, which improves metabolic stability and solubility compared to non-oxidized thiazines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
